molecular formula C24H23N3O4 B2449975 4-methyl-N-[(4-{[(4-methylphenyl)formohydrazido]carbonyl}phenyl)methoxy]benzamide CAS No. 400086-94-4

4-methyl-N-[(4-{[(4-methylphenyl)formohydrazido]carbonyl}phenyl)methoxy]benzamide

Cat. No.: B2449975
CAS No.: 400086-94-4
M. Wt: 417.465
InChI Key: GTHVYKITMOBHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[(4-{[(4-methylphenyl)formohydrazido]carbonyl}phenyl)methoxy]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(4-{[(4-methylphenyl)formohydrazido]carbonyl}phenyl)methoxy]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of 4-methylbenzoyl hydrazine: This is achieved by reacting 4-methylbenzoic acid with hydrazine under controlled conditions.

    Coupling with benzyl chloride: The intermediate is then reacted with benzyl chloride to form the benzyl hydrazine derivative.

    Formation of the final compound: The benzyl hydrazine derivative is further reacted with 4-methylbenzenecarboxamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(4-{[(4-methylphenyl)formohydrazido]carbonyl}phenyl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-N-[(4-{[(4-methylphenyl)formohydrazido]carbonyl}phenyl)methoxy]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(4-{[(4-methylphenyl)formohydrazido]carbonyl}phenyl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenecarboxamide
  • 4-methyl-N-{4-[((2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazino)carbonyl]phenyl}benzenesulfonamide

Uniqueness

4-methyl-N-[(4-{[(4-methylphenyl)formohydrazido]carbonyl}phenyl)methoxy]benzamide is unique due to its specific molecular structure, which imparts distinct reactivity and potential applications. Its combination of functional groups allows for diverse chemical reactions and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-methyl-N-[[4-[[(4-methylbenzoyl)amino]carbamoyl]phenyl]methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-16-3-9-19(10-4-16)22(28)25-26-23(29)20-13-7-18(8-14-20)15-31-27-24(30)21-11-5-17(2)6-12-21/h3-14H,15H2,1-2H3,(H,25,28)(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHVYKITMOBHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CONC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.